molecular formula C11H7BrF3N3O B8169347 3-Bromo-5-(3-(trifluoromethoxy)phenyl)pyrazin-2-amine

3-Bromo-5-(3-(trifluoromethoxy)phenyl)pyrazin-2-amine

Cat. No.: B8169347
M. Wt: 334.09 g/mol
InChI Key: MXUOFDZLDZYKCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(3-(trifluoromethoxy)phenyl)pyrazin-2-amine is an organic compound that features a bromine atom, a trifluoromethoxy group, and a pyrazin-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(3-(trifluoromethoxy)phenyl)pyrazin-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(3-(trifluoromethoxy)phenyl)pyrazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and organoboron compounds are essential for Suzuki–Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazin-2-amines, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

3-Bromo-5-(3-(trifluoromethoxy)phenyl)pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-(trifluoromethoxy)phenyl)pyrazin-2-amine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. Additionally, the pyrazin-2-amine moiety may interact with nucleic acids or other biomolecules, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(3-(trifluoromethoxy)phenyl)pyrazin-2-amine is unique due to its combination of a bromine atom, trifluoromethoxy group, and pyrazin-2-amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-bromo-5-[3-(trifluoromethoxy)phenyl]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3N3O/c12-9-10(16)17-5-8(18-9)6-2-1-3-7(4-6)19-11(13,14)15/h1-5H,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUOFDZLDZYKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(C(=N2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.